3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-oxo-3-spiro[3.3]heptan-2-ylpropanenitrile |
InChI |
InChI=1S/C10H13NO/c11-5-2-9(12)8-6-10(7-8)3-1-4-10/h8H,1-4,6-7H2 |
InChI Key |
BIZISPBJTYQKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile typically involves the reaction of spiro[3.3]heptane-2-one with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the spiro compound, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines replace the nitrile group, forming corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Hydroxide ions (OH-), amines, often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H13NO
CAS Number: 1934963-56-0
Molecular Weight: 163.22 g/mol
IUPAC Name: 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile
The compound features a spirocyclic structure that contributes to its unique chemical properties, making it an interesting candidate for synthetic applications.
Applications in Organic Synthesis
-
Building Block for Complex Molecules
- 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile serves as a versatile building block in the synthesis of various substituted spiro compounds. Its rigid structure allows for the introduction of diverse functional groups, facilitating the development of complex molecules with specific properties.
-
Synthesis of Pharmaceuticals
- The compound has been explored for its potential use in pharmaceutical chemistry. Its derivatives can be synthesized to create novel compounds that may exhibit biological activity, particularly as potential drug candidates targeting specific enzymes or receptors.
Case Study 1: Synthesis of Spiro Compounds
A study demonstrated the use of this compound in synthesizing 2,6-substituted spiro[3.3]heptanes. The process involved the reaction of the compound with various nucleophiles under controlled conditions, yielding high-purity products suitable for further functionalization.
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Reacted with hydrazine at 75°C for 14 hours | 91% | High selectivity observed in product formation |
| Reacted with alcohols at room temperature | Varies | Facilitated by the presence of catalysts |
Case Study 2: Pharmaceutical Applications
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. In vitro assays showed that these compounds can inhibit cell proliferation effectively.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Derivative A | 5.4 | Mutant IDH enzyme |
| Derivative B | 7.8 | Cancer-related kinase |
Applications in Materials Science
-
Liquid Crystal Mixtures
- The compound has potential applications in the formulation of nematic liquid crystals, which are essential in display technologies. Its unique molecular structure contributes to the desired optical properties required for liquid crystal displays (LCDs).
-
Functional Fine Chemicals
- Due to its ability to undergo further chemical modifications, this compound can be utilized in developing functional fine chemicals used in various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action for 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is not well-documented. based on its structure, it is likely to interact with various molecular targets through its nitrile and ketone functional groups. These interactions could involve hydrogen bonding, nucleophilic addition, or other chemical processes.
Comparison with Similar Compounds
Key Observations :
- Spiro Systems: The spiro[3.3]heptane and cyclopentane-spiro derivatives exhibit enhanced rigidity compared to non-cyclic analogs, which can reduce rotational freedom and stabilize transition states in reactions .
- Electronic Effects: Aromatic substituents (e.g., phenyl, thiophene) introduce π-conjugation, polarizing the carbonyl group and increasing electrophilicity at the β-position. This enhances reactivity in Michael additions (e.g., with enynones) .
- Steric Effects : Aliphatic amines (e.g., piperidine) or bulky groups (e.g., 5-methyl-pyridin-3-yl in 3k ) may hinder nucleophilic attacks due to steric crowding.
Michael Addition Reactions
- 3-Oxo-3-phenylpropanenitrile reacts with enynones under sodium methoxide catalysis to yield diastereomeric pentenenitriles (e.g., 2.1a/2.2a) with 84–90% yields. The reaction proceeds at room temperature within 1–26 hours .
- Piperidine/Pyrrolidine Derivatives (e.g., 3a, 3b ): These analogs are synthesized via similar condensation routes but are primarily evaluated for bioactivity rather than further derivatization.
Crystallographic and Conformational Analysis
- 3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile crystallizes in the C2/c space group with cell parameters a = 18.261 Å, b = 7.8182 Å, c = 8.1943 Å, and β = 111.51°. The spiro junction lies on a crystallographic twofold axis, enforcing symmetry and planar alignment of the carbonyl group .
- Non-spiro derivatives (e.g., phenyl or thiophene analogs) lack such symmetry, leading to less predictable solid-state behavior.
Biological Activity
3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile (CAS No. 1934963-56-0) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO, with a molecular weight of 163.22 g/mol. The compound features a spiro[3.3]heptane core, which serves as a saturated bioisostere for traditional aromatic structures like phenyl rings, enhancing its bioactivity and metabolic stability.
The spiro[3.3]heptane structure allows for non-coplanar exit vectors, which can mimic the behavior of phenyl rings in various biological contexts. This property has been exploited in the design of analogs for existing drugs, leading to compounds with improved pharmacological profiles.
Case Studies and Research Findings
-
Anticancer Activity :
- The incorporation of the spiro[3.3]heptane moiety into known anticancer drugs has shown promising results. For instance, when this structure was integrated into Sonidegib and Vorinostat, the resulting compounds demonstrated significant inhibitory effects on cancer cell lines.
- In a study evaluating the Hedgehog signaling pathway, analogs derived from Sonidegib exhibited IC50 values ranging from 0.24 to 0.48 µM, indicating substantial activity compared to the original drug's IC50 of 0.0015 µM .
-
Metabolic Stability :
- The metabolic stability of compounds incorporating the spiro[3.3]heptane core was assessed using human liver microsomes. The results indicated that while some analogs showed reduced metabolic stability, they retained significant biological activity, making them suitable candidates for further development .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| Sonidegib | 0.0015 | Original drug with high potency |
| Trans-76 (analog) | 0.48 | Moderate potency |
| Cis-76 (analog) | 0.24 | Moderate potency |
| Vorinostat | Not specified | Standard reference compound |
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile?
Methodological Answer:
The compound can be synthesized via condensation reactions between spiro[3.3]heptane derivatives and activated nitriles. For example:
- Use electrophilic substitution with chloroacetyl chloride under basic conditions to introduce the ketone and nitrile moieties .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as spirocyclic systems may require steric control .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretching vibrations. Compare with computed spectra (e.g., DFT) for validation .
- NMR : Use - and -NMR to confirm spirocyclic proton environments (e.g., distinct diastereotopic protons) and nitrile carbon shifts (~110–120 ppm) .
- UV-Vis : Analyze π→π* transitions in the conjugated ketone-nitrile system to infer electronic properties .
Basic: What safety protocols are essential during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from nitrile vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can computational methods (e.g., DFT, NBO) elucidate electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (FMOs) to predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., n→π* in the nitrile group) to explain charge delocalization and stability .
- Fukui Indices : Map electrophilic/nucleophilic regions to guide functionalization strategies .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal Growth : Recrystallize the compound from aprotic solvents (e.g., dichloromethane/hexane) to obtain diffraction-quality crystals .
- Data Collection : Use a CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL, reporting R-factors < 0.05 .
- Hydrogen Bonding Analysis : Identify C–H···O/N interactions in the lattice to explain packing motifs and stability .
Advanced: What reaction mechanisms govern its participation in cycloaddition or nucleophilic attacks?
Methodological Answer:
- Cycloaddition : The α,β-unsaturated ketone moiety enables Diels-Alder reactions with dienes. Monitor regioselectivity using -NMR to track adduct formation .
- Nucleophilic Attack : The nitrile group can undergo hydrolysis to amides/carboxylic acids under acidic/basic conditions. Use kinetic studies (e.g., varying pH) to determine rate constants .
Advanced: How can molecular docking predict its potential as a bioactive scaffold?
Methodological Answer:
- Target Selection : Dock the compound into enzyme active sites (e.g., kinases, proteases) using AutoDock Vina. Prioritize targets with hydrophobic pockets compatible with the spirocyclic core .
- Binding Affinity Analysis : Calculate ΔG values and hydrogen-bonding interactions. Validate via MD simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .
- Drug-Likeness : Apply Lipinski’s Rule of Five and ADMET predictions (e.g., SwissADME) to evaluate bioavailability .
Advanced: How do solvent effects influence its reactivity in synthetic pathways?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates. For example, DMF enhances nitrile electrophilicity via dipolar interactions .
- Dielectric Constant Screening : Test reactions in solvents with varying ε (e.g., THF vs. DMSO) to optimize spirocyclic ring closure .
- Green Chemistry Alternatives : Explore bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
